2,6-Dipropyl-3,4-dihydropyrimidin-4-one
Overview
Description
2,6-Dipropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one (DHPM) is the bacterial ribosomal A site RNA . This site is crucial for protein synthesis in bacteria, making it an attractive target for antibacterial drugs .
Mode of Action
DHPMs interact with the bacterial ribosomal A site RNA, disrupting protein synthesis . The interaction of DHPMs with this target is more specific than that of known antibiotics like amikacin, suggesting a potential advantage in terms of reduced side effects .
Biochemical Pathways
The disruption of protein synthesis by DHPMs affects various biochemical pathways in bacteria. Since proteins play a role in virtually all cellular processes, the inhibition of protein synthesis can lead to a wide range of downstream effects, including impaired cell growth and division .
Pharmacokinetics
The compound’s molecular weight (18025) suggests that it may have good bioavailability
Result of Action
The primary result of DHPM action is the inhibition of bacterial growth due to the disruption of protein synthesis . This makes DHPMs potentially useful as antibacterial agents. In addition, DHPMs have also been predicted to have anti-neoplastic activities .
Action Environment
The action of DHPMs can be influenced by various environmental factors. For instance, the efficiency of DHPM synthesis can be improved under solvent-free conditions, suggesting that the compound’s action may also be more efficient in a non-aqueous environment . .
Biochemical Analysis
Biochemical Properties
2,6-Dipropyl-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity by targeting the bacterial ribosomal A site RNA . This interaction is crucial as it inhibits protein synthesis in bacteria, thereby exerting its antibacterial effects. Additionally, this compound has been found to interact with human 40S rRNA, although with less specificity compared to bacterial rRNA .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205), this compound exhibited cytotoxic effects, reducing cell viability and inhibiting colony formation and migration . These effects are indicative of its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the bacterial ribosomal A site RNA, inhibiting protein synthesis and leading to bacterial cell death . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways and gene expression . Molecular docking studies have revealed that this compound has a high binding affinity for its target sites, further supporting its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found to be relatively stable under various conditions, maintaining its biological activity over time . In in vitro studies, the compound’s effects on cellular function were observed to persist, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its therapeutic window .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways enhancing its therapeutic effects while others may lead to its inactivation . Understanding these pathways is crucial for optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Studies have shown that the compound can effectively reach its target sites, ensuring its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are involved in its localization, ensuring that it reaches the appropriate sites for its biological activity .
Preparation Methods
The synthesis of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . The reaction can be performed in organic solvents such as ethanol, acetonitrile, or tetrahydrofuran, or under solvent-free conditions, which are often more efficient and environmentally friendly .
Chemical Reactions Analysis
2,6-Dipropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidines.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted dihydropyrimidinones
Common reagents used in these reactions include oxidizing agents like sodium nitrate, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dipropyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
2,6-Dipropyl-3,4-dihydropyrimidin-4-one is similar to other dihydropyrimidinones, such as monastrol, enastron, and piperastrol. These compounds also exhibit diverse biological activities and are used in various scientific research applications . this compound is unique in its specific structural features and the particular biological activities it exhibits .
Similar Compounds
- Monastrol
- Enastron
- Piperastrol
- 5-Fluorouracil
Properties
IUPAC Name |
2,4-dipropyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKZZUTLPTPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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